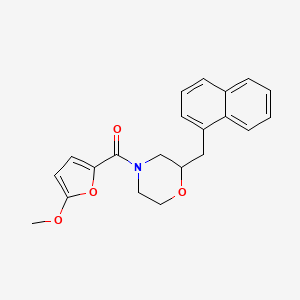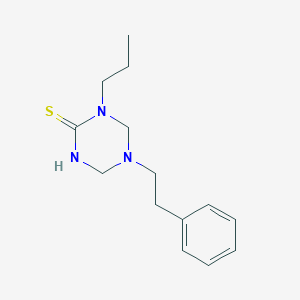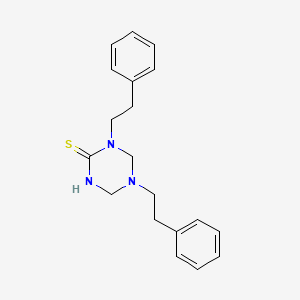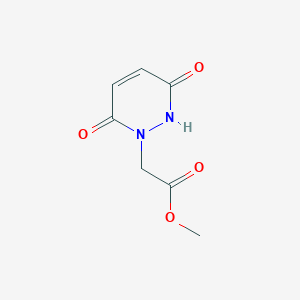
4-(5-methoxy-2-furoyl)-2-(1-naphthylmethyl)morpholine
Vue d'ensemble
Description
4-(5-methoxy-2-furoyl)-2-(1-naphthylmethyl)morpholine, also known as FNM, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-(5-methoxy-2-furoyl)-2-(1-naphthylmethyl)morpholine is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of protein-protein interactions. 4-(5-methoxy-2-furoyl)-2-(1-naphthylmethyl)morpholine has been shown to bind to the active site of some enzymes, leading to their inhibition. Additionally, 4-(5-methoxy-2-furoyl)-2-(1-naphthylmethyl)morpholine has been shown to disrupt the interaction between two proteins, which could have implications for the development of new drugs that target protein-protein interactions.
Biochemical and Physiological Effects:
4-(5-methoxy-2-furoyl)-2-(1-naphthylmethyl)morpholine has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 4-(5-methoxy-2-furoyl)-2-(1-naphthylmethyl)morpholine can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of cancer cells, and modulate the activity of certain enzymes. 4-(5-methoxy-2-furoyl)-2-(1-naphthylmethyl)morpholine has also been shown to have anti-inflammatory effects and could be used as a potential treatment for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-(5-methoxy-2-furoyl)-2-(1-naphthylmethyl)morpholine is its versatility in various fields of research. 4-(5-methoxy-2-furoyl)-2-(1-naphthylmethyl)morpholine can be used as a lead compound for drug development, a tool for studying protein-protein interactions, and a material additive for improving mechanical properties. However, one limitation of 4-(5-methoxy-2-furoyl)-2-(1-naphthylmethyl)morpholine is its relatively low solubility in water, which could affect its bioavailability and limit its applications in certain experiments.
Orientations Futures
There are several future directions for research on 4-(5-methoxy-2-furoyl)-2-(1-naphthylmethyl)morpholine. One area of interest is the development of 4-(5-methoxy-2-furoyl)-2-(1-naphthylmethyl)morpholine-based anti-cancer drugs. Researchers could explore the structure-activity relationship of 4-(5-methoxy-2-furoyl)-2-(1-naphthylmethyl)morpholine and its derivatives to identify compounds with improved anti-cancer activity. Another area of interest is the use of 4-(5-methoxy-2-furoyl)-2-(1-naphthylmethyl)morpholine as a tool for studying protein-protein interactions. Researchers could investigate the specificity of 4-(5-methoxy-2-furoyl)-2-(1-naphthylmethyl)morpholine for different protein-protein interactions and develop new methods for detecting these interactions. Finally, researchers could explore the potential applications of 4-(5-methoxy-2-furoyl)-2-(1-naphthylmethyl)morpholine in material science, such as its use as a polymer additive for improving mechanical properties.
Applications De Recherche Scientifique
4-(5-methoxy-2-furoyl)-2-(1-naphthylmethyl)morpholine has been studied for its potential applications in various fields, such as drug development, chemical biology, and material science. In drug development, 4-(5-methoxy-2-furoyl)-2-(1-naphthylmethyl)morpholine has been shown to have anti-tumor activity and could be used as a lead compound for the development of anti-cancer drugs. In chemical biology, 4-(5-methoxy-2-furoyl)-2-(1-naphthylmethyl)morpholine has been used as a tool to study protein-protein interactions. In material science, 4-(5-methoxy-2-furoyl)-2-(1-naphthylmethyl)morpholine has been incorporated into polymers to improve their mechanical properties.
Propriétés
IUPAC Name |
(5-methoxyfuran-2-yl)-[2-(naphthalen-1-ylmethyl)morpholin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-24-20-10-9-19(26-20)21(23)22-11-12-25-17(14-22)13-16-7-4-6-15-5-2-3-8-18(15)16/h2-10,17H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDFWLJJMIMOJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(O1)C(=O)N2CCOC(C2)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-sec-butyl-5-methyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B4288177.png)

![2-(3-methylphenyl)-5-phenyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B4288190.png)

![6-methyl-N-(1-phenylethyl)-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine](/img/structure/B4288199.png)

![2-(4-ethylphenyl)-5-phenyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B4288218.png)
![1-(1-azepanyl)-3-(4-{[(3-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B4288226.png)
![ethyl 7-cyclopropyl-1-methyl-3-(2-methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4288234.png)
![1-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B4288244.png)
![N-benzyl-1-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B4288249.png)
![rel-(1S,6R)-3-{[2-(ethylthio)-1,3-thiazol-4-yl]acetyl}-3,9-diazabicyclo[4.2.1]nonane hydrochloride](/img/structure/B4288259.png)
![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-2-(2-pyrimidinylthio)acetamide](/img/structure/B4288261.png)
![N~4~-cyclopropyl-6-[2-(morpholin-4-ylmethyl)phenyl]pyrimidine-2,4-diamine](/img/structure/B4288267.png)